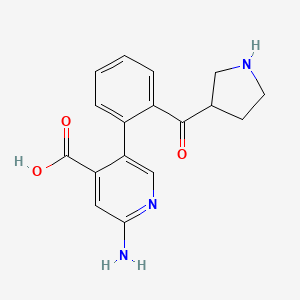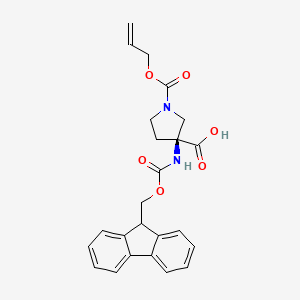
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound often used in the field of organic chemistry. This compound is notable for its unique structure, which includes a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an allyloxycarbonyl (Alloc) protecting group. These features make it a valuable intermediate in the synthesis of various peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Introduction of the Alloc Group: The allyloxycarbonyl group is introduced using Alloc-Cl (allyloxycarbonyl chloride) under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Alloc protecting groups under specific conditions.
Substitution Reactions: Introduction of different functional groups at specific positions on the pyrrolidine ring.
Oxidation and Reduction Reactions: Modification of the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while palladium catalysts can be used for Alloc deprotection.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Oxidation/Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine or carboxylic acid forms of the compound.
Scientific Research Applications
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, for example, the Fmoc and Alloc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protecting groups can be selectively removed to allow for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) group instead of an Alloc group.
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((methoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an Alloc group.
Uniqueness
The unique combination of the Fmoc and Alloc protecting groups in (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-((allyloxy)carbonyl)pyrrolidine-3-carboxylic acid provides a high degree of selectivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules.
Properties
Molecular Formula |
C24H24N2O6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H24N2O6/c1-2-13-31-23(30)26-12-11-24(15-26,21(27)28)25-22(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,29)(H,27,28)/t24-/m0/s1 |
InChI Key |
WPUXGXNICFPBSL-DEOSSOPVSA-N |
Isomeric SMILES |
C=CCOC(=O)N1CC[C@](C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C=CCOC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


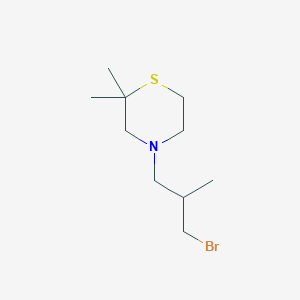
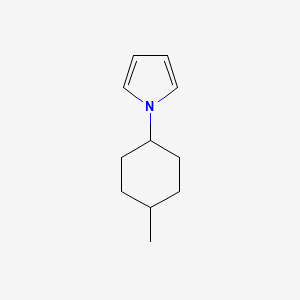
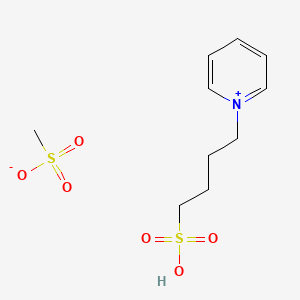
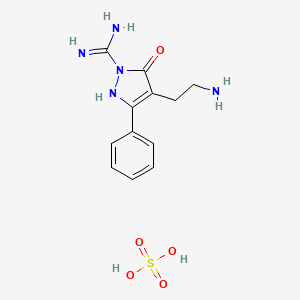
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
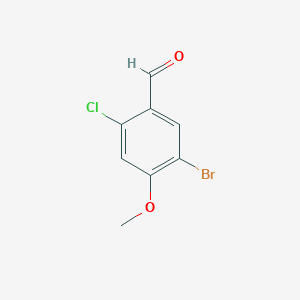
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
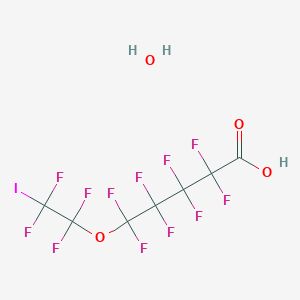

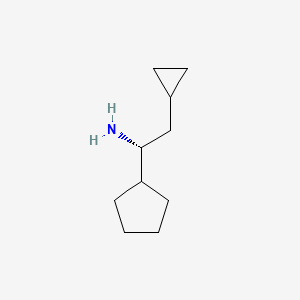
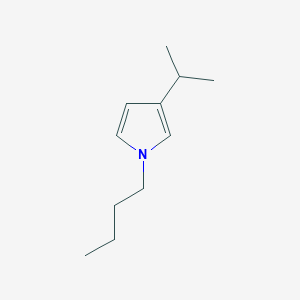
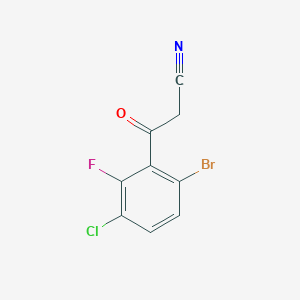
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
